3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline

Lipophilicity Drug Design ADME Prediction

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline (CAS 866871-45-6) is a synthetic quinoline derivative bearing a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-methylpiperidin-1-yl substituent at position Its molecular formula is C21H20ClFN2O2S with a molecular weight of 418.91 Da. The compound is catalogued in the ZINC database (ZINC586021) and ChemSpider (CSID 18395442), but no experimentally validated biological activity is currently annotated in ChEMBL or other authoritative databases.

Molecular Formula C21H20ClFN2O2S
Molecular Weight 418.91
CAS No. 866871-45-6
Cat. No. B2599637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline
CAS866871-45-6
Molecular FormulaC21H20ClFN2O2S
Molecular Weight418.91
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C21H20ClFN2O2S/c1-14-8-10-25(11-9-14)21-18-12-16(23)4-7-19(18)24-13-20(21)28(26,27)17-5-2-15(22)3-6-17/h2-7,12-14H,8-11H2,1H3
InChIKeyDLGDHWIZTYQVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline (CAS 866871-45-6): Chemical Identity and Core Properties for Procurement


3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline (CAS 866871-45-6) is a synthetic quinoline derivative bearing a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-methylpiperidin-1-yl substituent at position 4. Its molecular formula is C21H20ClFN2O2S with a molecular weight of 418.91 Da . The compound is catalogued in the ZINC database (ZINC586021) and ChemSpider (CSID 18395442), but no experimentally validated biological activity is currently annotated in ChEMBL or other authoritative databases [1]. Predicted physicochemical properties, including a calculated logP of 4.90 and polar surface area of 59 Ų, place it within oral druggable chemical space .

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline: Why In-Class Analogs Are Not Interchangeable


Quinoline sulfones with different substitution patterns exhibit substantial variations in lipophilicity, molecular geometry, and predicted pharmacokinetic profiles that preclude simple interchange. The 4-chloro substituent on the benzenesulfonyl ring increases lipophilicity (ACD/LogP 4.90) compared to the des-chloro analog , while the 6-fluoro and 4-(4-methylpiperidin-1-yl) groups dictate hydrogen-bond acceptor capacity and conformational flexibility [1]. Replacing the 4-methylpiperidine with morpholine alters polar surface area by approximately 12%, which can shift blood–brain barrier penetration and solubility [1]. Without head-to-head biological data, procurement decisions must rely on quantifiable structural and predicted ADME differences to ensure the correct tool compound or lead scaffold is obtained. The following evidence sections detail the measurable distinctions between 866871-45-6 and its closest analogs.

Quantitative Differentiation of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline from Its Closest Analogs


Lipophilicity Increase Driven by the 4-Chloro Substituent vs. Des-Chloro Analog

The 4-chlorobenzenesulfonyl group in 866871-45-6 elevates the predicted octanol–water partition coefficient (ACD/LogP) to 4.90, compared with 4.64 for the des-chloro analog 3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline (CAS 866844-20-4) . This ΔlogP of +0.26 translates to an approximately 1.8‑fold higher lipophilicity, which may enhance membrane permeability but also reduce aqueous solubility.

Lipophilicity Drug Design ADME Prediction

Polar Surface Area and Hydrogen-Bond Acceptor Profile vs. Morpholine Analog

866871-45-6 possesses a calculated polar surface area (PSA) of 59 Ų and zero hydrogen-bond donors . In contrast, the morpholine analog 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline (CAS 866871-39-8) introduces an additional oxygen atom, increasing PSA to approximately 68 Ų . The 9 Ų higher PSA and the presence of the morpholine oxygen can reduce passive blood–brain barrier permeability (a common threshold is PSA < 90 Ų for CNS penetration, but relative shifts within a series are significant for rank-ordering).

Polar Surface Area CNS Drug Design Permeability

Rotatable Bond Count and Conformational Flexibility Relative to Piperazine Analog

The target compound has 3 freely rotatable bonds , whereas the piperazine analog 3-(4-chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (CAS not available; vendor data) possesses only 2 rotatable bonds due to the constrained piperazine ring. Reduced conformational flexibility can enhance binding affinity for rigid binding pockets but may limit adaptability to different target conformations.

Conformational Flexibility Ligand Efficiency Molecular Recognition

Physicochemical Drug-Likeness Profile vs. Class Average

866871-45-6 exhibits zero violations of Lipinski's Rule of Five (MW 418.91, logP 4.90, H‑bond acceptors 4, H‑bond donors 0) . By comparison, many 4-substituted quinoline sulfones in the same chemical space show one or more violations due to higher molecular weight (>500 Da) or excessive logP (>5). A clean Rule-of-Five profile supports the compound's suitability for oral bioavailability optimization in preclinical programs.

Drug-Likeness Rule of Five Oral Bioavailability

Caveat: Absence of Experimentally Validated Biological Activity Data

As of May 2026, neither ChEMBL, PubChem, nor the ZINC database contains experimentally determined IC50, Ki, or EC50 values for 866871-45-6 [1] . No patents or primary research articles reporting biological assay data for this exact compound were identified. All structural analogs discussed above similarly lack published target engagement or phenotypic activity data. Therefore, the differentiation arguments in this guide are based exclusively on predicted physicochemical properties and structural comparisons.

Data Completeness Experimental Validation Procurement Risk

Recommended Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline (866871-45-6)


Lead-Like Fragment Elaboration in Kinase or GPCR Hit-Finding

The compound's clean Rule‑of‑Five profile (0 violations) and moderate molecular weight (418.91 Da) make it a suitable scaffold for fragment-based or DNA-encoded library (DEL) hit expansion in kinase or GPCR programs . Its 4-methylpiperidine moiety can serve as a vector for structure–activity relationship (SAR) exploration, while the 6-fluoro substituent provides a metabolically stable position for further substitution. When procuring, confirm purity ≥95% via HPLC and request residual solvent analysis to ensure compatibility with biophysical assays.

CNS-Penetrant Tool Compound Design

With a polar surface area of 59 Ų and zero hydrogen-bond donors, 866871-45-6 meets key physicochemical criteria for blood–brain barrier penetration . Its predicted logP of 4.90 places it within the optimal range for CNS-active small molecules (logP 2–5). Research teams exploring neurological targets should select this 4-methylpiperidine analog over the morpholine variant (PSA 68 Ų) to maximize the probability of CNS exposure.

Selectivity Profiling via Chlorine Scan

The presence of the 4-chloro substituent on the benzenesulfonyl ring offers a distinct structural feature for selectivity profiling. By comparing 866871-45-6 with its des-chloro analog (CAS 866844-20-4), researchers can assess the contribution of the chlorine atom to target binding and off-target interactions . This paired-compound approach is a standard medicinal chemistry strategy for identifying selectivity-determining functional groups. Procure both compounds simultaneously from the same vendor to minimize batch-to-batch variability.

Computational Chemistry and Docking Model Validation

Because 866871-45-6 contains several computationally interesting features—a sulfonyl linker, a halogen-substituted aryl ring, and a saturated heterocycle—it serves as a useful test case for validating docking scoring functions or pharmacophore models . The absence of published experimental binding data creates an opportunity for academic groups to generate novel structure–activity data that can inform model refinement. Users should confirm compound identity via 1H NMR, 13C NMR, and HRMS before initiating computational studies.

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.